Cas no 2005220-32-4 (5-fluoro-6-methylpyrimidine-4-carboxylic acid)

5-Fluoro-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative with a carboxylic acid functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. The fluorine substituent enhances metabolic stability and binding affinity, while the methyl group contributes to lipophilicity, influencing bioavailability. The carboxylic acid moiety allows for further derivatization, such as amide or ester formation, making it a valuable intermediate in medicinal chemistry. Its structural features are particularly useful in the design of enzyme inhibitors and bioactive molecules. The compound exhibits high purity and consistent performance, ensuring reliability in synthetic workflows. Its well-defined properties support its use in targeted drug discovery and development processes.
5-fluoro-6-methylpyrimidine-4-carboxylic acid structure
2005220-32-4 structure
Product name:5-fluoro-6-methylpyrimidine-4-carboxylic acid
CAS No:2005220-32-4
MF:C6H5FN2O2
MW:156.114504575729
CID:6122077
PubChem ID:165587988

5-fluoro-6-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-6-methylpyrimidine-4-carboxylic acid
    • 2005220-32-4
    • AKOS040790672
    • EN300-1614156
    • Inchi: 1S/C6H5FN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11)
    • InChI Key: LKRBURNGQWBEJN-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)O)N=CN=C1C

Computed Properties

  • Exact Mass: 156.03350557g/mol
  • Monoisotopic Mass: 156.03350557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.1Ų

5-fluoro-6-methylpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614156-5.0g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
5g
$2858.0 2023-06-04
Enamine
EN300-1614156-2500mg
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
2500mg
$1454.0 2023-09-23
Enamine
EN300-1614156-10000mg
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
10000mg
$3191.0 2023-09-23
Enamine
EN300-1614156-50mg
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
50mg
$624.0 2023-09-23
Enamine
EN300-1614156-1.0g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
1g
$986.0 2023-06-04
Enamine
EN300-1614156-2.5g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
2.5g
$1931.0 2023-06-04
Enamine
EN300-1614156-0.1g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
0.1g
$867.0 2023-06-04
Enamine
EN300-1614156-0.25g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
0.25g
$906.0 2023-06-04
Enamine
EN300-1614156-10.0g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
10g
$4236.0 2023-06-04
Enamine
EN300-1614156-0.5g
5-fluoro-6-methylpyrimidine-4-carboxylic acid
2005220-32-4
0.5g
$946.0 2023-06-04

Additional information on 5-fluoro-6-methylpyrimidine-4-carboxylic acid

5-Fluoro-6-Methylpyrimidine-4-Carboxylic Acid (CAS No. 2005220-32-4)

The compound 5-fluoro-6-methylpyrimidine-4-carboxylic acid (CAS No. 2005220-32-4) is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their versatile applications in drug discovery and advanced materials development. The pyrimidine ring serves as a foundational structure, with substituents at positions 4, 5, and 6 contributing to its unique chemical properties.

Recent studies have highlighted the potential of 5-fluoro-6-methylpyrimidine-4-carboxylic acid in the development of novel therapeutics targeting various diseases, including cancer and inflammatory disorders. The fluorine atom at position 5 introduces electronic effects that enhance the molecule's stability and bioavailability, while the methyl group at position 6 contributes to its lipophilicity, making it an ideal candidate for drug delivery systems. Additionally, the carboxylic acid group at position 4 facilitates further functionalization, enabling the creation of bioconjugates and prodrugs.

One of the most promising applications of this compound is in the field of targeted drug delivery. Researchers have successfully utilized 5-fluoro-6-methylpyrimidine-4-carboxylic acid as a scaffold for constructing nanoparticles that can selectively deliver therapeutic agents to diseased tissues. This approach not only improves drug efficacy but also minimizes systemic side effects, which is a critical factor in modern medicine.

In terms of synthesis, the preparation of 5-fluoro-6-methylpyrimidine-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with cutting-edge catalytic methods. The key steps include the formation of the pyrimidine ring through cyclization reactions, followed by selective fluorination and methylation. Recent advancements in catalytic asymmetric synthesis have enabled higher yields and better control over stereochemistry, making this compound more accessible for large-scale production.

The structural uniqueness of 5-fluoro-6-methylpyrimidine-4-carboxylic acid also makes it an attractive candidate for applications in optoelectronics. Its ability to absorb light in the visible spectrum and emit fluorescence under specific conditions has led to its exploration as a component in organic light-emitting diodes (OLEDs) and sensors. Current research is focused on optimizing its electronic properties to enhance device performance and efficiency.

Another area where this compound has shown potential is in enzyme inhibition studies. The pyrimidine backbone provides a binding platform for various enzymes, making it a valuable tool in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Recent findings suggest that 5-fluoro-6-methylpyrimidine-4-carboxylic acid can inhibit key enzymes involved in metabolic pathways associated with neurodegenerative diseases, offering new avenues for treatment.

From a sustainability perspective, researchers are exploring green chemistry approaches to synthesize 5-fluoro-6-methylpyrimidine-4-carboxylic acid using renewable feedstocks and energy-efficient methods. This aligns with global efforts to reduce environmental impact while maintaining high standards of chemical innovation.

In conclusion, 5-fluoro-6-methylpyrimidine-4-carboxylic acid (CAS No. 2005220-32-4) is a multifaceted compound with applications spanning drug discovery, materials science, and sustainable chemistry. Its unique structure and versatile functional groups make it a valuable asset in advancing scientific research and technological innovation across various industries.

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